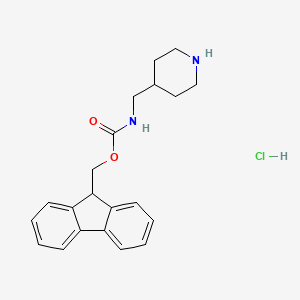

(Fmoc-4-aminomethyl)-piperidine, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-9-11-22-12-10-15)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20,22H,9-14H2,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBVRKBJLLWDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amine Protection Strategies in Organic Synthesis

In organic synthesis, particularly in the assembly of peptides or other complex molecules with multiple functional groups, it is essential to temporarily block, or "protect," certain reactive sites to prevent unwanted side reactions. The primary amino group (-NH₂) is a common and highly reactive nucleophile that often requires protection. masterorganicchemistry.com

A variety of protecting groups have been developed for amines, each with unique conditions for application and removal. This allows chemists to selectively unmask different amines on a complex molecule at various stages of a synthesis. This concept is known as an "orthogonal protection strategy." peptide.comnih.gov

The three most common amine protecting groups in this strategy are:

Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.com

Cbz (Carboxybenzyl): Removed by catalytic hydrogenation. masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): Removed under mild basic conditions, typically using a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). masterorganicchemistry.comgenscript.com

The Fmoc group's key advantage is its lability to bases while remaining stable to acids and hydrogenation conditions. This orthogonality makes the Fmoc group, and by extension (Fmoc-4-aminomethyl)-piperidine, HCl, a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.govnih.gov The piperidine moiety in the title compound provides a structural scaffold, while the Fmoc-protected aminomethyl group offers a reactive handle that can be selectively revealed for further chemical modification. chemimpex.com

Historical Development and Evolution of Fmoc Protected Piperidine Derivatives As Synthons

The foundation for modern peptide synthesis was laid by Bruce Merrifield in the 1960s with the development of Solid-Phase Peptide Synthesis (SPPS), a discovery for which he was awarded the Nobel Prize. peptide.com The initial SPPS strategies primarily relied on the acid-labile Boc protecting group. peptide.com

A significant evolution came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc group. peptide.comnih.gov Initially developed for solution-phase chemistry, its true potential was realized in the late 1970s when it was adapted for solid-phase applications. peptide.comnih.gov The Fmoc/tBu strategy, where the temporary Nα-amino group is protected by Fmoc and side-chains are protected by acid-labile groups like tert-butyl (tBu), became widely adopted. redalyc.orgscielo.org.mx By the mid-1990s, Fmoc chemistry had largely replaced the older Boc methodology in many laboratories due to its milder deprotection conditions, which helped to minimize side reactions and improve the quality of synthesized peptides. nih.gov

The development of Fmoc-protected synthons—small, pre-functionalized molecules used as building blocks—ran parallel to the refinement of SPPS. Piperidine (B6355638) derivatives, recognized for their prevalence in pharmaceuticals and natural products, became important synthetic targets. Protecting piperidine derivatives with the Fmoc group, creating reagents like (Fmoc-4-aminomethyl)-piperidine, HCl, provided chemists with ready-to-use building blocks. These synthons allow for the direct incorporation of the functionalized piperidine scaffold into a growing peptide chain or complex molecule, streamlining the synthetic process and expanding the diversity of accessible molecular structures.

Significance As a Versatile Chemical Building Block for Complex Molecular Architectures

Integration into Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into standard Fmoc-SPPS protocols allows for the creation of peptidomimetics, molecules that mimic the structure of natural peptides to achieve enhanced metabolic stability, receptor affinity, or specific conformational states. nih.gov The synthesis follows the standard SPPS cycle: deprotection of the N-terminal Fmoc group on the resin-bound peptide, coupling of the next Fmoc-protected building block, and thorough washing. The incorporation of a non-proteinogenic building block like (Fmoc-4-aminomethyl)-piperidine requires careful consideration of coupling conditions and potential side reactions.

This compound serves as a specialized building block for introducing a 4-aminomethylpiperidine scaffold into a peptide backbone. nih.govnih.gov In this molecule, the Fmoc group protects the primary exocyclic amine (the Nα-amine equivalent), allowing it to be coupled via its piperidine ring nitrogen. However, the hydrochloride salt form indicates that the piperidine ring nitrogen is protonated, rendering it non-nucleophilic and preventing it from participating in undesired reactions during the coupling step.

The primary role of incorporating such a structure is to create a peptidomimetic with altered properties. The rigid piperidine ring introduces a conformational constraint, which can lock the peptide backbone into a specific three-dimensional structure. This can be crucial for enhancing binding affinity to a biological target. Furthermore, the replacement of a natural amino acid residue with this moiety can block cleavage by proteases at that position, significantly increasing the peptide's in vivo half-life. nih.gov The use of such building blocks is a key strategy in medicinal chemistry for transforming native peptides into more drug-like candidates. nih.govnih.gov

The removal of the Fmoc group is a critical step in the SPPS cycle, exposing the N-terminal amine for the subsequent coupling reaction. nih.govamericanpeptidesociety.org This process is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgchempep.com

The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. acs.orgresearchgate.net

A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. nih.govscielo.org.mx

This generates a carbanion intermediate, which is stabilized by the aromatic system.

The intermediate rapidly undergoes elimination, cleaving the C-O bond of the carbamate (B1207046) to release the free amine of the peptide, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). nih.govresearchgate.net

To drive the reaction to completion, the liberated DBF must be trapped or "scavenged" by the excess amine present in the deprotection solution, forming a stable DBF-amine adduct. acs.orgscielo.org.mx This prevents DBF from undergoing side reactions, such as polymerization or re-addition to the newly deprotected peptide amine, which would terminate the chain. scielo.org.mx The efficiency of this deprotection and scavenging process is paramount for achieving high purity and yield in the final peptide. iris-biotech.de

While a 20% solution of piperidine in DMF is the conventional reagent for Fmoc removal, several alternatives have been investigated to overcome some of piperidine's drawbacks, such as its toxicity, regulatory status, and its role in promoting certain side reactions. nih.govscielo.org.mx The choice of base can significantly impact deprotection kinetics and the profile of impurities. researchgate.net A key finding in the literature is that 4-(aminomethyl)piperidine (B1205859), the deprotected form of the title compound, has itself been successfully used as a deblocking agent. acs.org

A comparative analysis of common deprotection reagents is presented below.

| Base Reagent | Typical Concentration | Relative Basicity (pKa of Conjugate Acid) | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Piperidine | 20% in DMF/NMP | 11.1 | Highly effective, fast deprotection, efficient DBF scavenger. | Can promote aspartimide formation and racemization; regulated substance. | nih.govamericanpeptidesociety.orgscielo.org.mx |

| Piperazine (B1678402) | 5-10% in DMF | 9.7 | Weaker base, significantly reduces aspartimide formation. | Slower deprotection kinetics may require longer reaction times or heating. | nih.govbiotage.com |

| 4-Methylpiperidine (B120128) (4-MePip) | 20% in DMF/NMP | ~11.2 | Kinetics and efficiency are comparable to piperidine; not a regulated precursor. | Similar propensity to cause base-mediated side reactions as piperidine. | nih.govscielo.org.mxresearchgate.netresearchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF (often with a scavenger) | 13.5 | Very strong, non-nucleophilic base; rapid deprotection; can reduce epimerization in specific cases. | Does not scavenge DBF, requiring an added nucleophile (e.g., piperidine or thiol); expensive. | nih.goviris-biotech.denih.gov |

| Morpholine | 50% in DMF | 8.4 | Mild conditions, useful for sensitive sequences (e.g., glycopeptides), reduces aspartimide formation. | Significantly slower deprotection kinetics. | nih.gov |

| Pyrrolidine | 20% in various solvents | 11.3 | Effective deprotection, allows for use in greener, less polar solvents. | Can be more aggressive, potentially leading to other side reactions if not carefully controlled. | acs.org |

The primary strategy for mitigating issues related to dibenzofulvene (DBF) is to ensure its efficient removal after the deprotection step. The formation of the DBF-amine adduct is not a side reaction but rather the desired fate of the DBF byproduct. scielo.org.mx The key challenges are preventing DBF from reacting with the peptide and ensuring the complete removal of the adduct from the resin.

Use of Efficient Scavengers : Secondary amines like piperidine, 4-methylpiperidine, and piperazine are excellent DBF scavengers. nih.govscielo.org.mx Their nucleophilicity allows them to rapidly trap the electrophilic DBF. nih.gov When using a non-nucleophilic base like DBU, which is incapable of scavenging DBF, it is crucial to include an additive, such as a thiol or a small amount of a nucleophilic amine, in the deprotection solution to trap the DBF. nih.gov

Thorough Washing : After deprotection, extensive washing of the solid support with the synthesis solvent (e.g., DMF) is critical. This physically removes the soluble DBF-amine adduct, preventing its interference in the subsequent coupling step. google.com Inadequate washing can lead to the accumulation of the adduct and potential side reactions.

Carbon Dioxide Precipitation : In solution-phase synthesis, where removal of the highly soluble DBF adduct is more challenging, a method involving reaction with carbon dioxide has been developed. This process forms a carbonate salt of the DBF-amine adduct, which has lower solubility and can be removed by precipitation and filtration. google.com

Once the N-terminal Fmoc group of the resin-bound peptide has been removed, the (Fmoc-4-aminomethyl)-piperidine building block is introduced in the coupling step. This involves the activation of a different Fmoc-amino acid's carboxyl group to form a reactive species that readily forms an amide bond with the free amine on the peptide chain. scielo.org.mx When coupling the (Fmoc-4-aminomethyl)-piperidine itself, the free amine on the resin attacks the activated carboxyl group of this building block.

Standard activation reagents are employed, such as aminium/uronium salts like HBTU and HATU, or carbodiimides like DIC, typically in the presence of an additive such as HOBt or OxymaPure. iris-biotech.deuniv-rennes1.fr

The coupling efficiency of non-canonical building blocks can be influenced by several factors:

Steric Hindrance : The bulky nature of the piperidine ring may cause steric hindrance, potentially slowing down the coupling reaction compared to smaller, linear amino acids. scielo.org.mx

Reaction Conditions : To ensure complete coupling, optimized conditions may be necessary. This can include using more potent activating agents (e.g., HATU over HBTU), increasing the reaction time, or performing a "double coupling," where the coupling step is repeated with a fresh solution of activated building block before moving to the next deprotection step. univ-rennes1.fr

Monitoring : The completion of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects the presence of unreacted primary amines. scielo.org.mx A negative test indicates a successful and complete coupling.

While specific efficiency data for (Fmoc-4-aminomethyl)-piperidine is not broadly published, the general principles of SPPS suggest that near-quantitative yields can be achieved with appropriate optimization of coupling protocols. iris-biotech.de

Aspartimide formation is one of the most problematic side reactions in Fmoc-SPPS, occurring when a peptide contains an aspartic acid (Asp) residue. nih.govbiotage.com The reaction is initiated by the base used for Fmoc deprotection, which catalyzes an intramolecular cyclization. The amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide). researchgate.net This intermediate is unstable and can lead to a mixture of byproducts, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and epimers of both, which are often difficult to separate from the target peptide. nih.govbiotage.com The Asp-Gly sequence is particularly susceptible to this side reaction. iris-biotech.de

Several effective strategies have been developed to suppress aspartimide formation.

| Strategy | Mechanism | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Addition of Weak Acids to Deprotection Mix | Lowers the basicity of the piperidine solution, reducing the rate of succinimide ring formation. Common additives include 0.1 M HOBt or formic acid. | Simple to implement, cost-effective, and can significantly reduce aspartimide levels. | May not completely eliminate the side reaction in highly prone sequences. HOBt is an explosive hazard when anhydrous. | biotage.comresearchgate.netiris-biotech.de |

| Use of Weaker Bases | Bases with lower pKa, such as piperazine or morpholine, are less potent catalysts for the cyclization reaction. | Can be very effective at suppressing aspartimide formation. | Deprotection is slower, potentially leading to incomplete Fmoc removal if reaction times are not extended. | biotage.comiris-biotech.de |

| Sterically Hindered Side-Chain Protection | Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with bulkier groups (e.g., 3-methyl-3-pentyl (OMpe), 3-ethyl-3-pentyl (OEpe)) physically blocks the nucleophilic attack. | Highly effective, can nearly eliminate the side reaction. | These specialized building blocks are significantly more expensive than standard Fmoc-Asp(OtBu)-OH. | iris-biotech.deresearchgate.netnih.gov |

| Backbone Amide Protection | A protecting group, such as 2,4-dimethoxybenzyl (Dmb), is installed on the amide nitrogen of the residue following Asp. This prevents the nitrogen from acting as a nucleophile. Often used as a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. | Considered one of the most effective methods for complete suppression. | Requires expensive, specialized dipeptide building blocks. The bulky Dmb group can sometimes hinder the subsequent coupling step. | biotage.comiris-biotech.de |

Mechanism and Optimization of Fmoc Deprotection in SPPS

Applications in Solution-Phase Organic Synthesis

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis remains crucial for large-scale production and for the synthesis of complex targets that may be challenging to assemble on a solid support. The use of Fmoc-protected building blocks in solution-phase synthesis, however, presents a unique challenge: the removal of the dibenzofulvene byproduct generated during the piperidine-mediated Fmoc deprotection. mdpi.comnih.govscielo.org.mx Despite this, strategies have been developed to enable the effective use of compounds like this compound in a solution-phase context.

Liquid-Phase Peptide Synthesis (LPPS) Methodologies

Liquid-phase peptide synthesis (LPPS) combines the advantages of both classical solution-phase synthesis and solid-phase synthesis. In LPPS, a soluble polymer support or a hydrophobic tag is used to facilitate the purification of intermediates after each coupling and deprotection step. mdpi.combachem.comrsc.org The Fmoc strategy is well-suited for LPPS, and building blocks such as (Fmoc-4-aminomethyl)-piperidine can be incorporated as linkers or scaffolds. bachem.comrsc.orgresearchgate.net

One of the key advantages of LPPS is the ability to monitor reactions and purify intermediates at each stage, which can be critical for the synthesis of difficult or sensitive sequences. bachem.com The choice of protecting groups in LPPS is crucial, with combinations like Fmoc/tBu being common due to their orthogonal nature. bachem.com The process typically involves the coupling of an Fmoc-protected amino acid to the growing peptide chain attached to the soluble support, followed by purification and then Fmoc removal to allow for the next coupling cycle. mdpi.comrsc.orgresearchgate.net

General Amine Functionalization and Derivatization Reactions

Beyond its use as a simple linker in peptide synthesis, this compound can be employed in a broader context for the functionalization and derivatization of various molecules in solution. After removal of the Fmoc group, the exposed primary amine can serve as a nucleophile for a wide range of chemical transformations. This allows for the introduction of the 4-aminomethyl-piperidine moiety as a scaffold to build more complex architectures. For instance, it can be acylated with carboxylic acids, sulfonylated with sulfonyl chlorides, or undergo reductive amination with aldehydes and ketones.

The piperidine nitrogen, being a secondary amine, also presents a handle for further functionalization, which will be discussed in more detail in section 2.4. This dual functionality makes it a versatile building block for the synthesis of diverse chemical libraries and targeted molecules in drug discovery.

Orthogonal Protection Strategies and Compatibility with Diverse Protecting Groups

A cornerstone of modern chemical synthesis, particularly for complex molecules like peptides, is the concept of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others. acs.orgnih.goviris-biotech.de The Fmoc group, being base-labile (typically removed by piperidine), is orthogonal to a wide array of acid-labile protecting groups, as well as those removed by other specific conditions. acs.orgiris-biotech.depeptide.com

This orthogonality is critical when using this compound in a synthetic scheme. For example, the Fmoc group can be selectively removed while acid-labile protecting groups such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) on other parts of the molecule remain intact. iris-biotech.depeptide.comchempep.com This allows for a modular approach to synthesis, where different parts of a molecule can be deprotected and modified in a controlled sequence.

The compatibility of this compound with various protecting groups is summarized in the table below.

| Protecting Group | Lability | Compatible with Fmoc Deprotection? |

| Boc (tert-butoxycarbonyl) | Acid-labile (e.g., TFA) | Yes |

| tBu (tert-butyl) | Acid-labile (e.g., TFA) | Yes |

| Trt (trityl) | Mildly acid-labile | Yes |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis | Generally yes, but can be sensitive to some basic conditions |

| Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Yes |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine | Yes |

This broad compatibility allows for intricate synthetic designs, including the construction of branched and cyclic peptides, as well as peptide conjugates in solution. sigmaaldrich.com For instance, a molecule can be assembled using (Fmoc-4-aminomethyl)-piperidine as a scaffold, with other functional groups protected by acid-labile groups. The Fmoc group can be removed to allow for chain extension or modification at the aminomethyl position, and subsequently, the acid-labile groups can be removed to unmask other functionalities for further reactions.

Chemo- and Regioselective Transformations of the Piperidine Moiety

The piperidine ring within this compound offers another site for chemical modification. The secondary amine of the piperidine is a nucleophilic center that can undergo various transformations. However, achieving chemo- and regioselectivity can be challenging, especially in the presence of the primary amine (once deprotected).

A key transformation is the N-alkylation of the piperidine nitrogen. This can be achieved using alkyl halides or through reductive amination. The relative nucleophilicity of the secondary piperidine amine versus the primary aminomethyl amine (after Fmoc removal) will influence the selectivity of such reactions. In many cases, the secondary amine of the piperidine ring is more nucleophilic and sterically accessible, allowing for preferential reaction at this site under controlled conditions.

Furthermore, advanced synthetic methods have been developed for the site-selective functionalization of the carbon backbone of N-protected piperidines. nih.govnih.gov While specific examples for (Fmoc-4-aminomethyl)-piperidine are not abundant in the literature, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the regioselective functionalization of N-Boc protected piperidines at the C2, C3, or C4 positions, depending on the catalyst and directing group used. nih.govnih.gov These methodologies could potentially be adapted for the selective modification of the piperidine ring in (Fmoc-4-aminomethyl)-piperidine, offering a powerful tool for creating a diverse range of substituted piperidine scaffolds.

The ability to selectively modify the piperidine ring, in conjunction with the functionalization at the aminomethyl group, underscores the utility of this compound as a versatile scaffold for the construction of complex and diverse molecular architectures in solution-phase synthesis.

Construction of Complex Heterocyclic and Piperidine-Based Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in the core structure of numerous pharmaceuticals. nih.gov The strategic use of this compound allows for the elaboration of this fundamental ring system into more complex heterocyclic and piperidine-based scaffolds. The Fmoc-protected aminomethyl group serves as a convenient handle for further chemical modifications, while the piperidine nitrogen can participate in various ring-forming reactions.

Researchers have utilized this compound as a starting material for the synthesis of spiro-heterocycles, where the piperidine ring is fused to another ring system at a single carbon atom. These complex structures are of significant interest in drug discovery due to their three-dimensional nature, which can lead to enhanced target specificity and improved pharmacokinetic properties. For instance, the piperidine nitrogen can act as a nucleophile in intramolecular cyclization reactions to form fused bicyclic systems, such as piperidine-fused lactams. nih.gov The synthesis of such scaffolds is crucial for exploring new chemical space and developing novel therapeutic agents.

The diastereoselective synthesis of highly functionalized piperidines is another area where this building block proves invaluable. By carefully controlling the reaction conditions, chemists can introduce new stereocenters onto the piperidine ring, leading to the formation of specific isomers with distinct biological activities.

Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Peptides are crucial signaling molecules in biological systems, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov this compound serves as an excellent scaffold for the synthesis of peptidomimetics by providing a rigid framework to which pharmacophoric groups can be attached in a spatially defined manner.

One key strategy involves incorporating the 4-aminomethyl-piperidine moiety into the peptide backbone to introduce conformational constraints. nih.gov This rigidity can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity. The Fmoc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the straightforward incorporation of this building block into peptide sequences. combichemistry.com

Furthermore, the piperidine ring can be used to replace specific amino acid residues, creating non-natural peptide analogs with enhanced properties. For example, the development of potent HIV-1 protease inhibitors has utilized piperidine-containing scaffolds as P2-ligands, demonstrating the importance of this structural motif in designing effective enzyme inhibitors. nih.govplos.org

| Application Area | Specific Example | Reference |

| Peptidomimetics | HIV-1 Protease Inhibitors | nih.govplos.org |

| Conformationally Constrained Peptides | Backbone Cyclized RGD-Peptides | nih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. This compound can be effectively utilized in the design and synthesis of these probes, particularly as a linker component in bioconjugation reagents and fluorescent labeling architectures.

Design and Synthesis of Bioconjugation Reagents

Bioconjugation involves the covalent attachment of a probe molecule, such as a fluorescent dye or a purification tag, to a biomolecule of interest, like a protein or a nucleic acid. The 4-aminomethyl-piperidine moiety can serve as a stable and versatile linker in bifunctional reagents designed for this purpose. chemimpex.com One end of the linker can be functionalized for attachment to the probe, while the other end, after deprotection of the Fmoc group, can be coupled to the target biomolecule. The piperidine ring provides a rigid spacer, which can be advantageous in preventing steric hindrance and maintaining the biological activity of the conjugated biomolecule.

Incorporation into Fluorescent Labeling Architectures

Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in living cells. The this compound can be incorporated into the structure of fluorescent dyes to create probes with improved properties. For example, it can act as a linker to attach a fluorophore to a targeting moiety that directs the probe to a specific cellular location or biomolecule. The Fmoc group facilitates the synthesis of these complex molecules using solid-phase techniques. The piperidine scaffold can also influence the photophysical properties of the fluorescent dye, potentially leading to probes with enhanced brightness and photostability.

Contribution to Material Science Applications

The unique properties of this compound also lend themselves to applications in material science, particularly in the functionalization of polymers to enhance their properties.

Incorporation into Polymer Systems for Enhanced Properties

The aminomethyl-piperidine moiety can be incorporated into various polymer backbones or grafted onto polymer surfaces to introduce new functionalities. chemimpex.com For instance, its incorporation into polyamide resins can modify the material's physical and chemical properties. combichemistry.com The presence of the piperidine ring can enhance the thermal stability of polymers. chemimpex.com

Furthermore, the surface modification of polymers with this compound can be used to improve their biocompatibility. dntb.gov.uarsc.orgnih.govnih.gov By presenting amine functionalities on the polymer surface after Fmoc deprotection, the material can be rendered more hydrophilic and conducive to cell adhesion and proliferation, which is a critical aspect in the development of biomedical devices and tissue engineering scaffolds.

| Polymer System | Enhanced Property | Reference |

| Polyamide Resins | Modified Physicochemical Properties | combichemistry.com |

| Various Polymers | Enhanced Thermal Stability | chemimpex.com |

| Biomedical Polymers | Improved Biocompatibility | dntb.gov.uarsc.orgnih.govnih.gov |

Role in Dendron-Hybrid Synthesis

This compound serves as a valuable bifunctional linker in the convergent and divergent synthesis of dendron-hybrid molecules. Its structure, featuring a piperidine ring and an Fmoc-protected aminomethyl group, allows for the controlled, stepwise construction of complex dendritic architectures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a temporary shield for the primary amine, which can be selectively removed under mild basic conditions, typically with piperidine, to allow for further functionalization. This orthogonal deprotection strategy is fundamental to the iterative addition of dendron generations or the attachment of other molecular entities.

In a convergent synthesis approach, (Fmoc-4-aminomethyl)-piperidine can act as a core scaffold. Pre-synthesized dendrons, often with a carboxylic acid at their focal point, can be coupled to the secondary amine of the piperidine ring. Following this, the Fmoc group is removed to expose the primary amine, which can then be reacted with another dendron or a different functional molecule. This method allows for the precise construction of asymmetric dendron-hybrids.

A representative synthetic scheme for the incorporation of (Fmoc-4-aminomethyl)-piperidine as a linker is the synthesis of a first-generation dendron-hybrid. In this process, a dendron with a carboxylic acid focal point is first activated, commonly with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU). This activated dendron is then reacted with the secondary amine of the (Fmoc-4-aminomethyl)-piperidine. The resulting product is then treated with a solution of piperidine in a solvent like dimethylformamide (DMF) to remove the Fmoc group. The newly exposed primary amine is then ready for coupling with a second molecular entity, which could be another dendron, a peptide, or a functional dye.

The progress of these synthetic steps is typically monitored by analytical techniques such as thin-layer chromatography (TLC), and the final products are purified using column chromatography to ensure high purity of the dendron-hybrid molecules. The precise control offered by the Fmoc protecting group chemistry makes (Fmoc-4-aminomethyl)-piperidine a versatile building block for creating well-defined, complex macromolecular structures.

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | Dendron-COOH, this compound | HBTU, DIPEA, DMF | Fmoc-protected Dendron-Piperidine Conjugate | Coupling of the first dendron to the piperidine linker. |

| 2 | Fmoc-protected Dendron-Piperidine Conjugate | 20% Piperidine in DMF | Deprotected Dendron-Piperidine Conjugate | Removal of the Fmoc protecting group to expose the primary amine. |

| 3 | Deprotected Dendron-Piperidine Conjugate, Second Molecular Entity (e.g., Peptide-COOH) | HBTU, DIPEA, DMF | Final Dendron-Hybrid Molecule | Attachment of the second functional component to the linker. |

Analytical and Spectroscopic Methodologies for Research Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (Fmoc-4-aminomethyl)-piperidine, HCl. Purity levels are often expected to be ≥ 99% as determined by HPLC. chemimpex.comjk-sci.com The method's high resolution allows for the separation of the main compound from potential impurities, which can include starting materials, by-products from the synthesis, or degradation products. merckmillipore.com For Fmoc-protected amino compounds, reverse-phase HPLC (RP-HPLC) is a widely used method. researchgate.netresearchgate.net This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. americanpeptidesociety.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry. This hyphenated technique is invaluable for real-time monitoring of the synthesis of Fmoc-protected compounds. It allows chemists to track the consumption of reactants and the formation of products and by-products, enabling precise control over the reaction conditions to optimize yield and purity. mdpi.com The high sensitivity of UPLC-MS also makes it an excellent tool for identifying and quantifying trace impurities that might not be detectable by HPLC with UV detection alone.

A typical HPLC method for analyzing Fmoc-protected amines might involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA). rsc.org

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water with 0.05% TFA |

| Mobile Phase B | Acetonitrile with 0.05% TFA |

| Gradient | 5% to 95% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a general set of parameters and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the piperidine (B6355638) ring, and the aminomethyl bridge. The integration of these signals provides a quantitative measure of the protons in each environment, while the coupling patterns (splitting) offer insights into the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl).

Table 2: Predicted ¹H NMR Chemical Shifts for the Piperidine Moiety

| Protons | Predicted Chemical Shift (ppm) |

| Piperidine-H (axial, adjacent to N) | ~3.08 |

| Piperidine-H (equatorial, adjacent to N) | ~2.60 |

| Piperidine-CH | ~1.41 |

| Aminomethyl-CH₂ | ~2.56 |

| Piperidine-H (axial) | ~1.70 |

| Piperidine-H (equatorial) | ~1.13 |

Note: These are approximate values based on related structures and can vary depending on the solvent and other experimental conditions. chemicalbook.comhmdb.cachemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The monoisotopic mass of this compound is 372.160456 Da. chemspider.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like Fmoc-protected amines. nih.govnih.gov ESI-MS provides a highly accurate measurement of the molecular ion, which corresponds to the molecular weight of the compound. This is a critical step in confirming the identity of the synthesized product.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation patterns would include the loss of the Fmoc group and cleavages within the piperidine ring and the aminomethyl linker. Analysis of these fragments helps to confirm the connectivity of the different structural motifs within the molecule.

Table 3: Key Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ |

| Average Mass | 372.893 Da |

| Monoisotopic Mass | 372.160456 Da |

| Primary Ionization Technique | Electrospray Ionization (ESI) |

Advanced Chromatographic Techniques for Separation and Isolation of Derivatives

Beyond routine purity analysis, advanced chromatographic techniques are essential for the separation and isolation of derivatives of (Fmoc-4-aminomethyl)-piperidine, particularly in the context of chiral separations and preparative purification.

Chiral chromatography is employed when it is necessary to separate enantiomers of a chiral derivative. This is often achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govnih.gov Techniques like chiral HPLC or supercritical fluid chromatography (SFC) are powerful tools for both the analytical determination of enantiomeric purity and the preparative isolation of single enantiomers. nih.gov

Preparative chromatography is used to purify larger quantities of the compound or its derivatives. This can be performed using larger columns and higher flow rates in an HPLC system. The goal is to isolate the desired compound with high purity, removing any unreacted starting materials, by-products, or other impurities.

Other advanced chromatographic techniques that can be applied to the separation of piperidine derivatives include ion-exchange chromatography, which separates molecules based on their charge, and size-exclusion chromatography, which separates them based on their size. americanpeptidesociety.orgnih.gov The choice of technique depends on the specific properties of the derivatives being separated.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Scaffold Optimization

The 4-aminopiperidine (B84694) scaffold is a privileged structure in drug discovery, with derivatives showing activity against a range of biological targets. nih.govnih.gov Molecular modeling and docking studies are instrumental in the rational design and optimization of these scaffolds. While direct computational studies on (Fmoc-4-aminomethyl)-piperidine, HCl are not extensively reported in the literature, its utility as a synthetic intermediate means that the conformational properties of its core piperidine (B6355638) structure are of significant interest.

In the context of scaffold optimization, this compound can be computationally incorporated into larger molecular designs. Docking simulations of these designed molecules into the active site of a target protein can then predict binding affinities and modes of interaction. For instance, in the development of Hepatitis C Virus (HCV) assembly inhibitors, a 4-aminopiperidine scaffold was identified as a promising starting point. nih.govnih.gov Subsequent optimization efforts, guided by computational modeling, led to derivatives with improved potency and pharmacokinetic properties. The Fmoc-protected aminomethyl group of the title compound provides a handle for the systematic exploration of chemical space around this core scaffold.

Table 1: Representative Docking Scores for a Hypothetical 4-Aminopiperidine-Based Inhibitor

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | 3 |

| Hydrophobic Interactions | 5 |

| van der Waals Energy (kcal/mol) | -45.2 |

| Electrostatic Energy (kcal/mol) | -12.7 |

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of molecules. For this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding its behavior in chemical reactions and its potential for non-covalent interactions.

A study on the charge-transfer complexes of 4-(aminomethyl)piperidine (B1205859) with various electron acceptors revealed its electron-donating capabilities. nih.gov The nitrogen atoms of the piperidine ring and the aminomethyl group are the primary sites of electron density and are susceptible to electrophilic attack. The presence of the electron-withdrawing Fmoc protecting group would be expected to modulate the electron density on the aminomethyl nitrogen, influencing its nucleophilicity.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify these effects. The calculated electrostatic potential surface would highlight the regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is another important parameter that correlates with the chemical reactivity and stability of the molecule.

Table 2: Calculated Electronic Properties of a Simplified Piperidine Derivative

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 2.1 |

| Mulliken Charge on Piperidine N | -0.45 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar molecules.

Simulation of Reaction Mechanisms Involving the Piperidine Moiety

Computational simulations are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. For this compound, several types of reactions involving the piperidine moiety can be studied computationally.

One area of interest is the reactivity of the piperidine nitrogen. Although protected in many synthetic applications, its basicity and nucleophilicity are key features. Computational studies can model the protonation of the piperidine nitrogen and its participation in nucleophilic substitution or addition reactions.

Another important aspect is the reactivity of the C-H bonds of the piperidine ring. Studies on the OH-initiated degradation of piperidine have shown that hydrogen abstraction can occur at different positions on the ring, leading to various oxidation products. acs.org Computational simulations can map out the potential energy surfaces for these reactions, identifying the most favorable reaction pathways and the corresponding activation energies.

Furthermore, the synthesis of piperidine derivatives often involves complex, multi-step reaction sequences. nih.gov Computational modeling can be employed to investigate the mechanisms of these reactions, providing insights that can aid in the optimization of reaction conditions and the development of new synthetic methodologies. For example, the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines has been studied using DFT calculations. acs.org

Table 3: Calculated Activation Energies for a Hypothetical Reaction of the Piperidine Moiety

| Reaction Step | Activation Energy (kcal/mol) |

| Initial Deprotonation | 12.5 |

| Nucleophilic Attack | 8.2 |

| Ring Opening | 25.1 |

| Product Formation | 5.7 |

This is a hypothetical data table for illustrative purposes.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthetic Applications of (Fmoc-4-aminomethyl)-piperidine, HCl

Solid Phase Peptide Synthesis (SPPS), a primary application for Fmoc-protected compounds, is notoriously solvent-intensive, prompting a shift towards more environmentally sustainable practices. rsc.orgpeptide.com Research in green chemistry is actively exploring alternatives to traditional methods, with direct implications for syntheses involving this compound.

A key focus is the replacement of piperidine (B6355638), a compound with notable toxicity, for the Fmoc deprotection step. researchgate.net While the core of the title compound is a piperidine derivative, the principles guiding the search for alternatives are relevant. Studies have investigated various bases for their efficiency in Fmoc removal and their environmental impact. For instance, 4-methylpiperidine (B120128) has been identified as a viable and efficient substitute for piperidine in SPPS, offering comparable purity and yields in peptide synthesis. researchgate.netscielo.org.mx Other bases, such as 3-(diethylamino)propylamine (B94944) (DEAPA), are also being explored to minimize side product formation. rsc.org

| Deprotection Reagent | Key Green Chemistry Advantage(s) | Research Findings |

| Piperidine (Standard) | Baseline for comparison | Effective but has toxicity concerns and is a controlled substance in some regions. researchgate.netwikipedia.org |

| 4-Methylpiperidine | Reduced toxicity compared to piperidine | Shown to be an efficient reagent for Fmoc removal, yielding products with similar purity to those synthesized using piperidine. researchgate.netscielo.org.mx |

| 3-(Diethylamino)propylamine (DEAPA) | Potential to minimize side reactions | Identified as a viable alternative that can reduce the formation of diastereoisomers and aspartimide-containing derivatives. rsc.org |

| In situ Deprotection | Significant solvent reduction | Combining coupling and deprotection steps can reduce solvent usage by up to 75%. peptide.com |

Exploration of Novel Derivatizations for Enhanced Chemical Reactivity and Selectivity

The chemical structure of this compound offers multiple sites for derivatization to fine-tune its properties for specific applications. The piperidine ring, a prevalent scaffold in medicinal chemistry, can be modified to alter steric hindrance, basicity, and conformational rigidity, thereby enhancing reactivity and selectivity. nih.govthieme-connect.com

Future research will likely focus on synthesizing analogues with substituents on the piperidine ring. For example, introducing alkyl or aryl groups could modulate the molecule's solubility and its interaction with other reagents. The strategic placement of functional groups could lead to "safety-catch" linkers, which are stable under standard SPPS conditions but can be activated for cleavage by a specific chemical reaction. nih.gov This approach allows for greater control over the synthesis and enables the production of complex peptide structures, such as protected peptide acids. nih.gov

Derivatization of the aminomethyl group could also yield linkers with novel properties. By replacing the simple methyl spacer with a more complex chain, researchers could create linkers that are sensitive to specific enzymes or light, allowing for controlled release of a synthesized peptide or drug molecule in a biological system. These modifications are crucial for developing advanced drug delivery systems and chemical probes. tum.de

| Derivatization Site | Potential Modification | Expected Impact on Reactivity/Selectivity | Potential Application |

| Piperidine Ring | Introduction of alkyl/aryl groups | Modulates steric hindrance and basicity, influencing coupling efficiency and Fmoc deprotection kinetics. | Fine-tuning linker performance in SPPS. |

| Piperidine Ring | Incorporation into a bicyclic system | Increases conformational rigidity, potentially improving selectivity in molecular recognition events. | Development of highly selective ligands. |

| Aminomethyl Linker | Extension or functionalization of the linker arm | Alters the distance and chemical nature of the connection point to a solid support or molecule. | Creation of specialized linkers for bioconjugation. chemimpex.com |

| Overall Structure | Introduction of activating groups | Creation of a "safety-catch" mechanism where the linker is stable until a specific chemical transformation is performed. nih.govacs.org | Synthesis of protected peptide fragments for convergent synthesis. |

Expansion into New Areas of Chemical Biology and Supramolecular Chemistry

The unique structural features of this compound make it an attractive candidate for applications beyond its traditional role in SPPS. Its expansion into chemical biology and supramolecular chemistry represents a promising frontier.

In chemical biology, the compound can serve as a versatile linker for bioconjugation, facilitating the attachment of biomolecules to surfaces or other molecules. chemimpex.comchemimpex.com This is essential for developing diagnostics, targeted drug delivery systems, and chemical probes to study biological processes. chemimpex.comtum.de The Fmoc-protecting group allows for orthogonal synthesis strategies, while the piperidine core can enhance the stability and bioavailability of therapeutic peptides. chemimpex.com

The field of supramolecular chemistry relies on non-covalent interactions to build complex, self-assembling systems. Heterocyclic compounds like piperazine (B1678402), a structural relative of piperidine, are known to act as building blocks for creating extensive hydrogen-bonded networks. rsc.org The piperidine moiety in this compound, with its hydrogen bond donor and acceptor capabilities, could similarly be used to direct the assembly of molecules into well-defined supramolecular structures such as layers, tubes, or cages. These organized assemblies have potential applications in materials science, including the development of functional polymers and crystalline networks. chemimpex.comrsc.org The interplay between the rigid Fmoc group and the flexible piperidine ring could lead to novel materials with unique photophysical or recognition properties.

Q & A

Q. What are the optimal synthetic protocols for incorporating (Fmoc-4-aminomethyl)-piperidine, HCl into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically used as a backbone modification or spacer in peptide synthesis. For SPPS:

Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group .

Coupling : Activate the amino acid (e.g., Fmoc-Aaa-OH) with PyBOP/NMM in DMF (1–2 eq, 30–60 min) .

Capping : Apply acetic anhydride (Ac₂O) to terminate unreacted amines .

- Validation: Monitor coupling efficiency via Kaiser or chloranil tests.

- Critical Note: Avoid prolonged piperidine exposure to minimize side reactions (e.g., aspartimide formation) .

Q. How can researchers characterize the purity and stability of this compound in solution?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time shifts indicate degradation .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₂₁H₂₅ClN₂O₂).

- NMR : Verify structural integrity (e.g., ¹H NMR in DMSO-d₆: δ 3.4–4.2 ppm for piperidine protons) .

- Stability Testing: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles in DMF/DMSO solutions .

Advanced Research Questions

Q. What strategies mitigate side reactions during Fmoc deprotection of this compound in hydrophobic peptide sequences?

- Methodological Answer : Hydrophobic sequences increase aggregation, reducing deprotection efficiency. Solutions include:

- Alternative Deprotection Reagents : Replace piperidine with 4-methylpiperidine (4MP) or piperazine (PZ) to reduce β-elimination risks .

- Microwave-Assisted Synthesis : Apply 30–50°C for 1–2 min to enhance reagent penetration .

- Additives : Use 0.1 M HOBt in DMF to suppress aspartimide formation .

- Validation: Analyze crude peptides via LC-MS for byproducts (e.g., truncated sequences) .

Q. How can computational modeling predict the conformational impact of this compound in peptide scaffolds?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the compound’s flexibility in aqueous/DMF environments .

- QSAR Studies : Correlate piperidine ring substitution (e.g., aminomethyl position) with peptide bioactivity using descriptors like logP and TPSA .

- Case Study: Compare simulated pKa values of protonated piperidine nitrogen with experimental data to refine solvation models .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and ionic strength variations.

- Phase Solubility Analysis : Measure solubility in DMF, DCM, and THF at 25°C/40°C using UV-Vis spectroscopy .

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents .

- Critical Note: Precipitation in DMF above 50 mM suggests aggregation; use 5% v/v NMP as a co-solvent .

Q. How do researchers detect and quantify trace impurities in this compound batches?

- Methodological Answer :

- HPLC-MS/MS : Employ a C8 column with 0.1% formic acid gradient. Target impurities (e.g., hydrolyzed Fmoc byproducts) via MRM transitions .

- NMR Spectroscopy : Compare ¹³C NMR spectra with reference standards to identify residual solvents (e.g., DCM) .

- Spiking Experiments: Add known impurities (e.g., 4-aminomethyl-piperidine) to validate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.